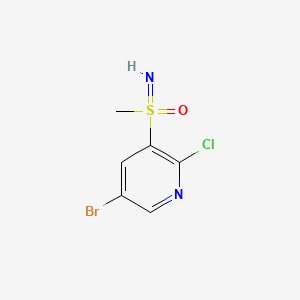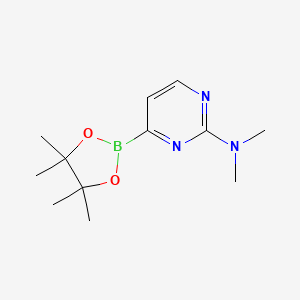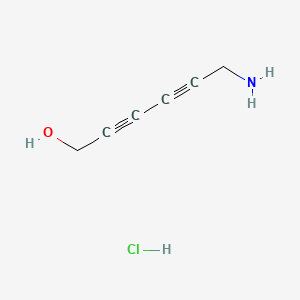
(2-Iodoethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a phosphonic acid moiety. The molecular formula of this compound is C2H6IO3P, and it has a molecular weight of 235.95 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of ethylene with phosphorus trichloride (PCl3) in the presence of iodine (I2) and water. The reaction proceeds as follows:
C2H4 + PCl3 + I2 + H2O→C2H6IO3P + HCl
This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for efficiency and cost-effectiveness by employing continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodoethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation and Reduction Reactions: The phosphonic acid moiety can participate in redox reactions, leading to the formation of phosphonic esters or phosphine oxides.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphonic acid and ethylene glycol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and ethylene glycol .
Aplicaciones Científicas De Investigación
(2-Iodoethyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Iodoethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s phosphonic acid moiety allows it to form strong interactions with metal ions and other biomolecules, which can influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromoethyl)phosphonic acid
- (2-Chloroethyl)phosphonic acid
- (2-Fluoroethyl)phosphonic acid
Comparison
Compared to its analogs, (2-Iodoethyl)phosphonic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Propiedades
Número CAS |
7582-45-8 |
|---|---|
Fórmula molecular |
C2H6IO3P |
Peso molecular |
235.95 g/mol |
Nombre IUPAC |
2-iodoethylphosphonic acid |
InChI |
InChI=1S/C2H6IO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Clave InChI |
NGADBMHGWDBFSS-UHFFFAOYSA-N |
SMILES canónico |
C(CI)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B15296538.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)





![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)


![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)

